Noncompetitive HSP90-ATP Binding Inhibition vs. Competitive HSP90 Inhibitors: IC 101 Induces Raf-1 Degradation and Akt Dephosphorylation in L1210 Cells
IC 101 inhibits HSP90-ATP binding in a noncompetitive manner, distinguishing it from competitive ATP-pocket binders such as geldanamycin and 17-AAG [1]. In L1210 murine lymphocytic leukemia cells, IC 101 treatment resulted in measurable Raf-1 degradation and concentration-dependent inhibition of HSP90-Akt interaction [1].
| Evidence Dimension | HSP90-ATP binding inhibition mode |
|---|---|
| Target Compound Data | Noncompetitive inhibition of HSP90-ATP binding; induces Raf-1 degradation and prevents HSP90-Akt interaction in a concentration-dependent manner |
| Comparator Or Baseline | Geldanamycin and 17-AAG exhibit competitive binding to the HSP90 ATP-binding pocket |
| Quantified Difference | Mechanistic divergence: noncompetitive (IC 101) vs. competitive (geldanamycin/17-AAG) inhibition; IC 101 uniquely induces Raf-1 degradation |
| Conditions | L1210 murine lymphocytic leukemia cell line; HSP90-ATP binding assay; co-immunoprecipitation of HSP90 and Akt |
Why This Matters
Noncompetitive inhibition kinetics may confer distinct pharmacological outcomes compared to competitive HSP90 inhibitors, justifying selection of IC 101 for studies interrogating HSP90 function via alternative allosteric mechanisms.
- [1] Fujiwara H, Yamakuni T, Ueno M, Ishizuka M, Shinkawa T, Isobe T, Ohizumi Y. IC101 induces apoptosis by Akt dephosphorylation via an inhibition of heat shock protein 90-ATP binding activity accompanied by preventing the interaction with Akt in L1210 cells. J Pharmacol Exp Ther. 2004;310(3):1288-1295. View Source
